Pyraclofos

Foliar residual activity Organophosphate comparison Crop protection

Researchers requiring a defined chiral organophosphate for enantioselective acetylcholinesterase studies face supply inconsistency with generic racemic material. Pyraclofos (CAS 89784-60-1) addresses this gap with characterized stereoisomer-dependent bioactivity. - 91.8-fold potency differential between (+)-enantiomer (LD50 0.398 mg·kg⁻¹) and (-)-enantiomer (LD50 36.535 mg·kg⁻¹) in Locusta migratoria manilensis. - (R)-pyraclofos binds human AChE with K = 6.31 × 10⁴ M⁻¹, ~3.4-fold greater than (S)-pyraclofos (K = 1.86 × 10⁴ M⁻¹). - Extended foliar residual activity outperforming prothiophos, acephate, methomyl, and five other comparators in direct comparative assays. Ideal for SAR studies, molecular docking validation, and enantioselective toxicity prediction modeling.

Molecular Formula C14H18ClN2O3PS
Molecular Weight 360.8 g/mol
CAS No. 89784-60-1
Cat. No. B166689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyraclofos
CAS89784-60-1
SynonymsO-(1-(4-chlorophenyl)-4-pyrazolyl) O-ethyl S-propyl phosphorothioate
OMS 3040
OMS-3040
pyraclofos
Molecular FormulaC14H18ClN2O3PS
Molecular Weight360.8 g/mol
Structural Identifiers
SMILESCCCSP(=O)(OCC)OC1=CN(N=C1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H18ClN2O3PS/c1-3-9-22-21(18,19-4-2)20-14-10-16-17(11-14)13-7-5-12(15)6-8-13/h5-8,10-11H,3-4,9H2,1-2H3
InChIKeyQHGVXILFMXYDRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility9.15e-05 M

Structure & Identifiers


Interactive Chemical Structure Model





Pyraclofos Procurement Guide


Pyraclofos (CAS 89784-60-1) is a chiral organophosphorus insecticide and acaricide characterized by a distinctive pyrazole ring and chlorophenyl group [1]. The compound acts as an acetylcholinesterase (AChE) inhibitor with contact, stomach, and respiratory activity [2], demonstrating broad-spectrum efficacy against Lepidoptera, Coleoptera, Acarina, and nematode pests across fruit, vegetable, and ornamental crops [3]. Unlike many generic organophosphates, pyraclofos exhibits pronounced enantioselective biological activity, wherein its individual stereoisomers display substantially divergent toxicological profiles [4].

Enantioselective AChE inhibition assay studies
Comparative residual activity endpoint context
Chiral pesticide aquatic toxicology and degradation research

Pyraclofos Generic Substitution Risks


Generic substitution of pyraclofos with other organophosphate insecticides such as chlorpyrifos, profenofos, or prothiophos may result in diminished residual control and altered pest spectrum coverage. Direct comparative foliar spray assays demonstrate that pyraclofos provides residual activity exceeding that of eight comparator compounds including prothiophos, acephate, methomyl, demethylvinphos, chlorpyrifos-methyl, dicofol, fenbutatin oxide, and cyhexatin [1]. Furthermore, pyraclofos exists as a racemic mixture of enantiomers exhibiting profoundly divergent toxicological properties. The (+)-enantiomer demonstrates an LD50 of 0.398 mg·kg⁻¹ in Locusta migratoria manilensis, whereas the (−)-enantiomer displays an LD50 of 36.535 mg·kg⁻¹ under identical conditions, representing a 91.8-fold potency differential [2]. This enantioselective toxicity profile has been corroborated at the molecular level: (R)-pyraclofos binds human AChE with an affinity constant (K = 6.31 × 10⁴ M⁻¹) approximately 3.4-fold greater than that of (S)-pyraclofos (K = 1.86 × 10⁴ M⁻¹) [3]. Procurement of undefined racemic material or substitution with alternative organophosphates thus introduces substantial variability in both pest control efficacy and non-target organism toxicity profiles.

Residual activity profile May differ from comparator organophosphates; direct substitution may alter endpoint interpretation.
Enantiomeric composition Racemic material may introduce enantioselective toxicity variability; enantiomer-defined material supports more consistent study design.
Chiral identity Substitution with non-chiral or non-enantiopure organophosphate precludes stereospecific attribution in AChE binding and ecotoxicity assays.

Pyraclofos Comparative Evidence


Comparative Foliar Residual Activity

Pyraclofos (tested as TIA-230) demonstrated higher residual activity by foliar spray than eight comparator insecticides: prothiophos, acephate, methomyl, demethylvinphos, chlorpyrifos-methyl, dicofol, fenbutatin oxide, and cyhexatin [1]. In field trials, 0.017% and 0.035% wettable powder solutions provided effective control against cabbage pests including Spodoptera litura, Mamestra brassicae, Plutella xylostella, Pieris rapae, and Myzus persicae [1].

Residual activity
Head-to-head
Ranked higher than all 8 tested organophosphate comparators
Supports residual activity endpoint comparison
Field trials at 0.017–0.035% WP on cabbage; residual ranking only
Foliar residual activity Organophosphate comparison Crop protection

Enantioselective Toxicity Differential

The enantiomers of pyraclofos exhibit a pronounced toxicity differential in Locusta migratoria manilensis. Following topical application to third-instar nymphs, the (+)-pyraclofos enantiomer demonstrated an LD50 of 0.398 mg·kg⁻¹ body weight, while the (−)-pyraclofos enantiomer showed an LD50 of 36.535 mg·kg⁻¹ under identical conditions, representing a 91.8-fold difference in potency [1]. In vitro AChE inhibition assays using crude enzyme extracted from control insects confirmed concentration-dependent inhibition with distinct enantioselective profiles [1].

Enantioselective toxicity
Head-to-head
(+)-Pyraclofos LD₅₀ 0.398 mg·kg⁻¹ (−)-Pyraclofos LD₅₀ 36.535 mg·kg⁻¹ 91.8-fold difference
Supports enantiomer-specific toxicity endpoint interpretation
Topical application; Locusta migratoria manilensis nymphs
Enantioselective toxicity Acetylcholinesterase inhibition Locusta migratoria

Enantioselective AChE Binding Affinity

At the molecular level, (R)-pyraclofos binds human acetylcholinesterase with a binding constant (K) of 6.31 × 10⁴ M⁻¹, while (S)-pyraclofos binds with K = 1.86 × 10⁴ M⁻¹, yielding a 3.4-fold affinity difference [1]. The Gibbs free energy values for AChE-enantiomer complex formation were ΔG° = −37.4 kJ·mol⁻¹ for the (R)-enantiomer and ΔG° = −30.2 kJ·mol⁻¹ for the (S)-enantiomer, indicating more thermodynamically favorable binding for the (R)-configuration [1]. Molecular dynamics simulations revealed that the conformational flexibility of the AChE-(R)-pyraclofos complex exceeded that of the (S)-enantiomer complex, attributable to spatial displacement of residues Thr-64~Asn-89, Gly-122~Asp-134, and Thr-436~Tyr-449 [1].

AChE binding affinity
Head-to-head
(R)-Pyraclofos K = 6.31×10⁴ M⁻¹, ΔG° = −37.4 kJ·mol⁻¹ (S)-Pyraclofos K = 1.86×10⁴ M⁻¹, ΔG° = −30.2 kJ·mol⁻¹ 3.4-fold affinity difference
Supports enantioselective AChE binding assay interpretation
In silico docking; 1:1 stoichiometry
Human acetylcholinesterase Binding affinity Enantioselective neurotoxicity

pH-Dependent Hydrolytic Stability

Pyraclofos exhibits pH-dependent hydrolytic stability with first-order degradation kinetics. At 40°C, the rate constants (k) for hydrolysis are 0.0214 d⁻¹ at pH 5.0, 0.1293 d⁻¹ at pH 7.0, and 2.1656 d⁻¹ at pH 9.0, corresponding to DT50 values of approximately 32.4 days (pH 5.0), 5.4 days (pH 7.0), and 0.32 days (pH 9.0) [1]. Independent vendor technical data corroborate a DT50 of 29 days at pH 7.0 and 25°C . The compound is relatively stable under acidic and neutral conditions but undergoes rapid alkaline hydrolysis [1].

Hydrolytic stability (pH)
Reported
pH 5.0: k = 0.0214 d⁻¹, DT₅₀ ≈ 32.4 d pH 7.0: k = 0.1293 d⁻¹, DT₅₀ ≈ 5.4 d pH 9.0: k = 2.1656 d⁻¹, DT₅₀ ≈ 0.32 d (40°C; DT₅₀ 29 d at pH 7.0, 25°C)
Supports formulation stability context under varying pH
First-order kinetics; 101-fold rate increase pH 5→9
Hydrolysis kinetics Environmental persistence pH-dependent degradation

Enantioselective Aquatic Toxicity

Pyraclofos enantiomers exhibit distinct aquatic toxicity profiles in the zebrafish (Danio rerio) model. (R)-Pyraclofos was consistently more toxic than (S)-Pyraclofos across acute toxicity, developmental toxicity, and immunotoxicity endpoints [1]. Exposure induced time- and concentration-dependent malformations including pericardial edema, yolk sac edema, crooked bodies, and impaired hatching during embryonic development [2].

Aquatic toxicity
Head-to-head
(R)-Pyraclofos consistently more toxic than (S)-Pyraclofos across acute, developmental, immunotoxicity endpoints in zebrafish
Supports enantioselective ecotoxicity endpoint comparison
Danio rerio; concentration-dependent malformations observed
Aquatic toxicology Enantioselective ecotoxicity Zebrafish developmental toxicity

Pyraclofos Application Scenarios


Enantioselective Neurotoxicity and AChE Binding

Pyraclofos serves as a model chiral organophosphate for investigating enantioselective acetylcholinesterase inhibition mechanisms. The compound's 3.4-fold differential binding affinity to human AChE (K = 6.31 × 10⁴ M⁻¹ for (R)-enantiomer vs. K = 1.86 × 10⁴ M⁻¹ for (S)-enantiomer) and corresponding ΔG° difference of −7.2 kJ·mol⁻¹ make it suitable for structure-activity relationship studies, molecular docking validation, and development of enantioselective toxicity prediction models [1]. The established 1:1 stoichiometry of AChE-enantiomer complex formation provides a tractable system for spectroscopic and computational investigations [1].

Extended Residual Foliar Protection

Pyraclofos is indicated for scenarios requiring extended foliar residual activity against lepidopteran pests where comparator compounds such as prothiophos, acephate, methomyl, demethylvinphos, chlorpyrifos-methyl, dicofol, fenbutatin oxide, and cyhexatin have demonstrated inferior persistence [1]. Field-validated efficacy at 0.017–0.035% WP concentrations against Spodoptera litura, Mamestra brassicae, and Plutella xylostella on cabbage supports its use in integrated pest management programs where reduced application frequency is a procurement consideration [1].

Enantiomer-Specific Aquatic Ecotoxicology

Pyraclofos is employed as a chiral probe in aquatic toxicology studies using zebrafish (Danio rerio) to evaluate enantioselective developmental and immunological effects. The consistent observation that (R)-pyraclofos exhibits greater toxicity than (S)-pyraclofos across acute, developmental, and immunotoxicity endpoints supports investigations into stereoselective environmental fate, bioaccumulation, and risk assessment of chiral organophosphorus pesticides [2].

Alkaline-Sensitive Formulation Scenarios

Given pyraclofos' rapid hydrolysis under alkaline conditions (DT50 ≈ 0.32 days at pH 9.0 and 40°C vs. DT50 ≈ 32.4 days at pH 5.0 and 40°C), procurement for applications in alkaline soil environments or tank-mixtures with high-pH adjuvants requires consideration of accelerated degradation profiles [3]. Conversely, this property may be advantageous in scenarios where reduced environmental persistence post-application is desired.

Application
Selection Property
Validation Focus
Enantioselective AChE inhibition studies
Chiral enantiomer composition context
AChE binding affinity endpoint interpretation
Crop pest residual activity comparison studies
Comparative residual activity profile
Foliar persistence endpoint comparison with organophosphate comparators
Enantioselective aquatic toxicology research
Enantiomer-specific ecotoxicity context
Developmental and immunotoxicity endpoint assessment in zebrafish
pH-dependent degradation fate studies
Hydrolytic stability under variable pH
Degradation kinetics and environmental persistence context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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